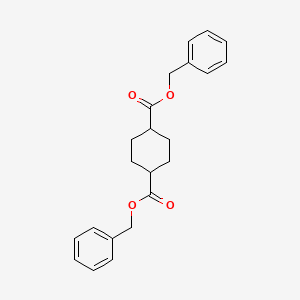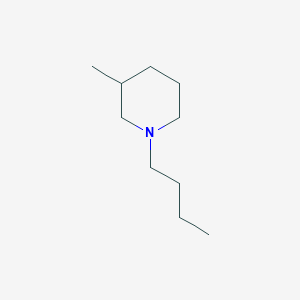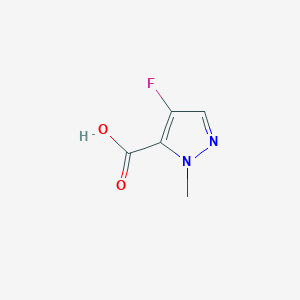
CYCLOHEXANEACETIC ACID,1-PHENYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CYCLOHEXANEACETIC ACID,1-PHENYL- is an organic compound that belongs to the class of arylcyclohexylamines. This compound is characterized by a phenyl group attached to a cyclohexyl ring, which is further connected to an acetic acid moiety. It is known for its diverse pharmacological properties and has been the subject of extensive research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CYCLOHEXANEACETIC ACID,1-PHENYL- typically involves the reaction of cyclohexanone with phenylmagnesium bromide (a Grignard reagent) to form 1-phenylcyclohexanol. This intermediate is then oxidized to 1-phenylcyclohexanone, which undergoes further reactions to yield CYCLOHEXANEACETIC ACID,1-PHENYL- .
Industrial Production Methods
Industrial production methods for CYCLOHEXANEACETIC ACID,1-PHENYL- often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Chemischer Reaktionen
Types of Reactions
CYCLOHEXANEACETIC ACID,1-PHENYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl and cyclohexyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions include phenylcyclohexanone, phenylcyclohexanol, and various substituted derivatives depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
CYCLOHEXANEACETIC ACID,1-PHENYL- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research has explored its potential as an analgesic and its effects on the central nervous system.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Wirkmechanismus
The mechanism of action of CYCLOHEXANEACETIC ACID,1-PHENYL- involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It is known to modulate the activity of NMDA receptors, leading to changes in neurotransmitter release and reuptake. This modulation affects various signaling pathways in the central nervous system, contributing to its pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phencyclidine (PCP): A well-known arylcyclohexylamine with potent anesthetic and hallucinogenic properties.
Ketamine: Another arylcyclohexylamine used as an anesthetic and for its antidepressant effects.
Methoxetamine (MXE): A designer drug with similar pharmacological properties to ketamine and PCP.
Uniqueness
CYCLOHEXANEACETIC ACID,1-PHENYL- is unique due to its specific structural features and its diverse range of pharmacological activities. Unlike some of its analogs, it has been studied for its potential therapeutic applications beyond its psychoactive effects, making it a compound of significant interest in various research fields .
Eigenschaften
CAS-Nummer |
32231-03-1 |
|---|---|
Molekularformel |
C14H18O2 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
2-(1-phenylcyclohexyl)acetic acid |
InChI |
InChI=1S/C14H18O2/c15-13(16)11-14(9-5-2-6-10-14)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,16) |
InChI-Schlüssel |
XKYZEOPYLMISLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(CC(=O)O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-tert-butylphenyl)methoxy]benzaldehyde](/img/structure/B8673837.png)
![(1S,4R)-4-hydroxy-2,2-dimethyl-4-[5-[3-methyl-5-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]phenyl]-1,3-thiazol-2-yl]cyclohexane-1-carboxylic acid](/img/structure/B8673850.png)


![3-Methyl-N-{[(pent-4-yn-1-yl)oxy]carbonyl}-L-valine](/img/structure/B8673863.png)






